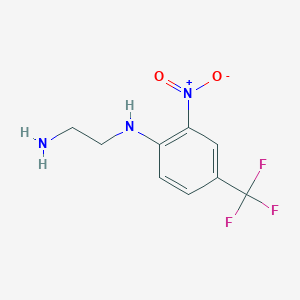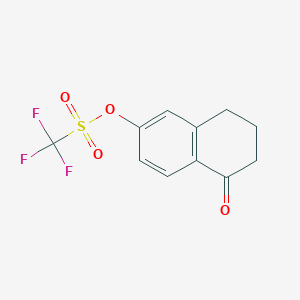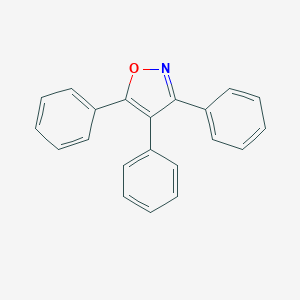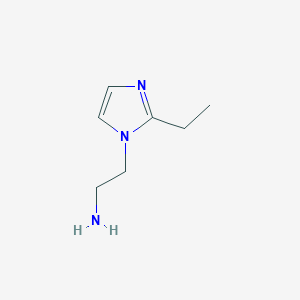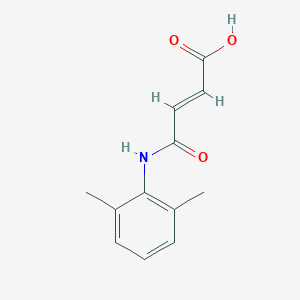
4-(2,6-二甲基苯胺基)-4-氧代丁-2-烯酸
描述
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构见解
4-(杂)芳基-4-氧代丁-2-烯酸的衍生物已被确定为合成生物活性化合物的有价值的结构单元。已经开发了一种利用微波辅助和三氟甲磺酸镱催化剂的高效合成方案,突出了该化合物在从各种(杂)芳香酮中快速高产制备目标酸中的用途 (托尔斯托卢日斯基等人,2008)。
此外,该化合物作为通过迈克尔加成合成一系列新型杂环候选物的先驱的作用已得到证实。该过程涉及在特定条件下与氮、硫和碳亲核试剂相互作用,从而产生具有研究抗菌活性的新吡啶并酮、噻唑衍生物和其他杂环 (El-Hashash 等人,2014)。
生物和化学应用
已经探索了源自 4-(4-溴苯基)-4-氧代丁-2-烯酸的新型杂环化合物的抗菌潜力。这些通过氮杂-迈克尔加成和后续反应合成的化合物表现出有希望的抗菌活性,表明该化合物在开发新的抗菌剂中的重要性 (El-Hashash 等人,2015)。
安全和危害
作用机制
Target of Action
It is structurally similar to lidocaine, a local anesthetic . Lidocaine primarily targets voltage-gated sodium channels in neurons, inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses .
Mode of Action
Lidocaine works by blocking sodium channels in neurons, temporarily preventing the neurons from signaling the brain regarding sensations . This results in a numbing effect in the area where the drug is applied .
Biochemical Pathways
As a potential local anesthetic, it might affect the sodium ion transport pathways, leading to a decrease in neuronal excitability .
Pharmacokinetics
Lidocaine, a structurally similar compound, is well-absorbed from the gastrointestinal tract, but little intact drug may appear in the circulation because of biotransformation in the liver . Lidocaine is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys .
Result of Action
Based on its structural similarity to lidocaine, it may produce a local anesthetic effect, resulting in a temporary loss of sensation in the area of application .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .
生化分析
Biochemical Properties
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression .
Cellular Effects
The effects of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression, which in turn affects cellular functions. The binding interactions with enzymes and other proteins are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability can affect its efficacy and potency over time .
Dosage Effects in Animal Models
The effects of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s role in biochemical reactions and its overall metabolic activity .
Transport and Distribution
The transport and distribution of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for the compound’s role in biochemical reactions and its overall cellular effects .
属性
IUPAC Name |
(E)-4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIUUKLMBSBKIT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)

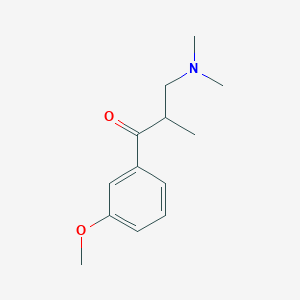
![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)

